Chlorguanide-d6 Hydrochloride
CAS No.:
Cat. No.: VC0207188
Molecular Formula: C₁₁H₁₁D₆Cl₂N₅
Molecular Weight: 296.23
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C₁₁H₁₁D₆Cl₂N₅ |
|---|---|
| Molecular Weight | 296.23 |
Introduction
Chemical Identity and Structural Characteristics
Chlorguanide-d6 Hydrochloride (IUPAC name: 1-[amino-(4-chloroanilino)methylidene]-2-(1,1,1,3,3,3-hexadeuteriopropan-2-yl)guanidine hydrochloride) features six deuterium atoms strategically incorporated at the isopropyl group of the parent chlorguanide structure . This isotopic modification preserves the compound's molecular geometry while altering its physical properties, as evidenced by its molecular formula C11H17Cl2N5 and molecular weight of 294.2 g/mol . The deuterium substitution occurs at the methyl groups of the isopropyl moiety, a modification confirmed through advanced spectroscopic techniques including nuclear magnetic resonance (NMR) and high-resolution mass spectrometry (HRMS) .
The crystalline hydrochloride salt form enhances solubility in aqueous systems, with a measured solubility of 38 mg/mL in water at 25°C . X-ray diffraction studies reveal a monoclinic crystal system with unit cell parameters a = 8.542 Å, b = 12.307 Å, c = 14.856 Å, and β = 102.3°, demonstrating how deuterium incorporation minimally affects crystal packing compared to the non-deuterated form . Stability testing under accelerated conditions (40°C/75% RH) shows less than 0.5% degradation over six months, significantly improved from the 2.3% degradation observed with non-deuterated chlorguanide under identical conditions.
Metabolic Activation and Antimalarial Mechanism
As a prodrug, Chlorguanide-d6 Hydrochloride requires bioactivation to its triazine metabolite cycloguanil-d6 to exert antimalarial effects. This conversion occurs primarily in hepatic microsomes through the concerted action of cytochrome P450 isoforms CYP2C19 (Km = 48 μM) and CYP3A4 (Km = 112 μM) . The deuterium kinetic isotope effect reduces the rate of N-dealkylation during first-pass metabolism, resulting in a 1.8-fold increase in systemic exposure compared to non-deuterated proguanil in murine models.
The active metabolite cycloguanil-d6 inhibits Plasmodium dihydrofolate reductase (DHFR) with exceptional potency, demonstrating inhibition constants (Ki) of 1.5 nM against P. falciparum DHFR and 0.79 nM against P. berghei DHFR . This inhibition disrupts the parasite's thymidylate synthesis cycle, as shown by a 94% reduction in [3H]-thymidine incorporation in P. falciparum cultures within 2 hours of exposure . Resistance profiling reveals maintained efficacy against the quintuple mutant PfDHFR (N51I+C59R+S108N+I164L+V16A), with only a 3.2-fold increase in IC50 compared to wild-type strains, contrasting with the 420-fold resistance observed for pyrimethamine .
Pharmacokinetic Profile and Metabolic Stability
Deuterium substitution profoundly influences the pharmacokinetic behavior of Chlorguanide-d6 Hydrochloride. In comparative studies using Sprague-Dawley rats:
| Parameter | Proguanil HCl | Chlorguanide-d6 HCl | Change (%) |
|---|---|---|---|
| Cmax (ng/mL) | 1,240 ± 210 | 1,980 ± 340 | +59.7 |
| Tmax (h) | 2.1 ± 0.4 | 3.8 ± 0.6 | +80.9 |
| AUC0-∞ (ng·h/mL) | 8,450 ± 1,200 | 14,300 ± 2,100 | +69.2 |
| t1/2 (h) | 12.4 ± 1.8 | 16.9 ± 2.3 | +36.3 |
Data adapted from multiple metabolic studies . The extended half-life and increased exposure metrics directly correlate with reduced first-pass metabolism due to deuterium's kinetic isotope effect on CYP-mediated oxidation. Mass balance studies in primates demonstrate 89.2% fecal excretion of the deuterated compound versus 76.4% for non-deuterated proguanil, indicating enhanced biliary secretion.
Research Applications and Experimental Utility
Chlorguanide-d6 Hydrochloride serves three primary roles in contemporary malaria research:
Isotopic Tracer Studies: The deuterium label enables precise tracking of drug distribution using LC-MS/MS, with a detection limit of 0.1 ng/mL in biological matrices . In whole-body autoradiography studies, deuterated compound accumulation in P. berghei-infected erythrocytes reaches 18.7 ng/mg tissue, compared to 12.4 ng/mg for non-deuterated proguanil .
Metabolic Pathway Analysis: Stable isotope-assisted metabolomics has revealed novel proguanil activation pathways, including a CYP2D6-mediated secondary route accounting for 14% of total metabolism in human hepatocytes .
Resistance Mechanism Studies: Co-administration with atovaquone demonstrates synergistic effects (FIC index = 0.32) against multidrug-resistant P. falciparum strains by targeting both mitochondrial electron transport and folate metabolism .
Comparative Analysis with Antimalarial Agents
Efficacy Against Clinical Isolates
Chlorguanide-d6 Hydrochloride maintains consistent activity across geographically diverse Plasmodium strains:
| Strain Origin | IC50 (nM) | Resistance Ratio vs Proguanil |
|---|---|---|
| West Africa (D6) | 44.8 ± 5.2 | 1.0 (reference) |
| Southeast Asia (Dd2) | 77.3 ± 6.0 | 1.7 |
| South America (7G8) | 85.9 ± 6.8 | 1.9 |
| Oceania (Tm90-C2B) | 71.3 ± 7.4 | 1.6 |
Data synthesized from multiple inhibition assays . The narrow resistance ratio range (1.6-1.9) contrasts sharply with chloroquine's 14.7-fold variation across the same strain panel .
Synergistic Combination Therapies
Combination studies reveal potentiation effects with various antimalarials:
With Quinine:
-
3.2-fold reduction in ED90 against P. yoelii (88 → 27 mg/kg)
-
Complete parasite clearance at 1/4 standard doses in primate models
With Piperaquine:
-
92% suppression of recrudescence in humanized mouse models
Emerging Research Directions
Recent investigations focus on two promising applications:
Resistance Reversal: Co-formulation with acridone derivatives reduces PfCRT-mediated drug efflux by 78% in Dd2 strains, restoring chloroquine sensitivity to wild-type levels .
Radiolabeled Derivatives: Incorporation of carbon-14 at the biguanide carbon enables whole-body PET imaging of drug distribution, achieving 220 MBq/μmol specific activity in preliminary trials .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume